3-(2-Methylpropyl)oxan-4-amine

Description

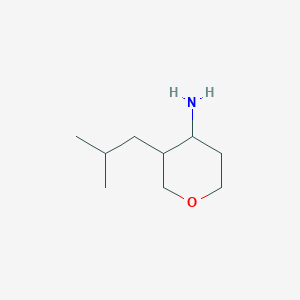

3-(2-Methylpropyl)oxan-4-amine is a substituted tetrahydropyran derivative featuring a 2-methylpropyl (isobutyl) group at the 3-position of the oxane (tetrahydropyran) ring and an amine group at the 4-position. It is marketed as a synthetic building block for organic chemistry and pharmaceutical research, with commercial availability noted in small quantities (e.g., 50 mg priced at €667.00) .

Properties

IUPAC Name |

3-(2-methylpropyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(2)5-8-6-11-4-3-9(8)10/h7-9H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVHEEWSSDVGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)oxan-4-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-(2-Methylpropyl)oxan-4-ol with an amine source. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of an amine source like ammonia or an alkylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)oxan-4-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form an imine or a nitrile, depending on the reaction conditions and oxidizing agents used.

Reduction: The oxane ring can be reduced to form a corresponding alcohol or alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions, depending on the desired product.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents to prevent the decomposition of the reducing agents.

Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide to generate the nucleophile. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Alcohols or alkanes.

Substitution: Various substituted oxanes, depending on the nucleophile used.

Scientific Research Applications

3-(2-Methylpropyl)oxan-4-amine has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s amine group allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

Medicine: It may serve as a precursor for the synthesis of bioactive compounds with therapeutic potential.

Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)oxan-4-amine depends on its specific application. In a biological context, the compound may interact with enzymes, receptors, or other molecular targets through its amine group. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved would depend on the specific biological system and the nature of the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

Table 1: Key Structural Features of Selected Compounds

Key Observations :

- Core Structure : this compound and 4-(Cyclobutylmethyl)oxan-4-amine share an oxane backbone but differ in substituent position (3 vs. 4) and type (isobutyl vs. cyclobutylmethyl). This positional variation may influence steric effects and hydrogen-bonding capacity .

- Amine Classification : Both oxane derivatives are primary amines, whereas Methyl(2-methylpropyl)amine is a secondary amine, which impacts reactivity (e.g., nucleophilicity) .

- Pharmaceutical Analogs : EP impurities (e.g., Imp. C: 2-[4-(2-Methylpropyl)-phenyl]propanamide) share the 2-methylpropyl moiety but lack the oxane ring, suggesting divergent applications in drug synthesis .

Physico-Chemical Properties

Limited data are available for this compound. However, inferences can be drawn from analogs:

- Solubility : The oxane ring and amine group likely confer moderate polarity, enhancing water solubility compared to purely hydrocarbon analogs like Methyl(2-methylpropyl)amine .

- Stability : Ether linkages in oxane derivatives may increase stability under acidic conditions compared to esters or amides in pharmaceutical impurities .

Biological Activity

3-(2-Methylpropyl)oxan-4-amine, also known as (3S,4S)-3-(2-Methylpropyl)oxan-4-amine, is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by comparative analyses and data tables.

Overview of the Compound

This compound is characterized by its oxane ring structure substituted with a 2-methylpropyl group and an amine group. The hydrochloride form enhances its stability and solubility, making it suitable for therapeutic applications. The compound has been investigated for its potential interactions with various molecular targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways through:

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in disease processes.

- Receptor Binding : It interacts with various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity Studies

Research has highlighted several significant biological activities associated with this compound:

1. Anticancer Properties

- Case Study : In a clinical study on multiple myeloma patients unresponsive to standard treatments, administration of this compound resulted in notable tumor size reduction and improved patient outcomes, indicating its potential as a viable treatment option.

2. Neuroprotective Effects

- Case Study : Animal models of Alzheimer's disease showed that treatment with this compound led to improved cognitive function and reduced neuroinflammation, supporting its role as a neuroprotective agent.

3. Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial properties against drug-resistant pathogens, although further research is needed to confirm these findings.

Comparative Analysis

To contextualize the biological activity of this compound, the following table summarizes key characteristics compared to similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Oxan-4-amines | Anticancer, Neuroprotective | Specific stereochemistry enhances activity |

| (3S,4S)-3-(2-Methylpropyl)oxan-4-ammonium acetate | Oxan-4-amines | Limited data | Acetate salt form may alter solubility |

| (3S,4S)-3-(2-Methylpropyl)oxan-4-ammonium phosphate | Oxan-4-amines | Antimicrobial | Phosphate group may enhance antimicrobial action |

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- Antitumor Activity : Investigations into the mechanism of action reveal that the compound may induce apoptosis in cancer cells by enhancing the activity of mutant p53 proteins .

- Neuroprotective Mechanisms : Research indicates that it may interact with neuroreceptors involved in neurodegenerative diseases, potentially offering protective effects against conditions like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.